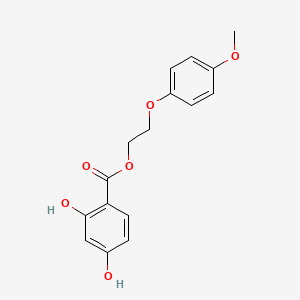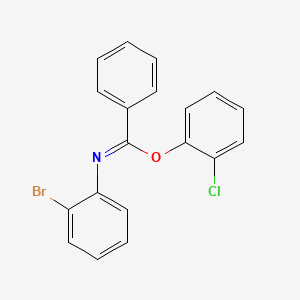
2-Chlorophenyl N-(2-bromophenyl)benzenecarboximidate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chlorophenyl N-(2-bromophenyl)benzenecarboximidate is an organic compound that belongs to the class of aromatic imidates This compound is characterized by the presence of a chlorophenyl group, a bromophenyl group, and a benzenecarboximidate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorophenyl N-(2-bromophenyl)benzenecarboximidate typically involves the reaction of 2-chlorophenyl isocyanate with 2-bromophenylamine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then purified using column chromatography to isolate the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-Chlorophenyl N-(2-bromophenyl)benzenecarboximidate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromophenyl group can be substituted by nucleophiles such as amines or thiols.
Electrophilic Aromatic Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with electrophiles such as halogens or nitro groups.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and nitric acid are used. Reactions are often conducted in the presence of a Lewis acid catalyst like aluminum chloride.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyano, and amino derivatives.
Electrophilic Aromatic Substitution: Products include halogenated and nitro derivatives.
Oxidation and Reduction: Products include various oxidized or reduced forms of the original compound.
科学的研究の応用
2-Chlorophenyl N-(2-bromophenyl)benzenecarboximidate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials. It may be used as an intermediate in the synthesis of dyes, pigments, and polymers.
作用機序
The mechanism of action of 2-Chlorophenyl N-(2-bromophenyl)benzenecarboximidate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 2-Chlorophenyl N-(4-bromophenyl)benzenecarboximidate
- 2-Chlorophenyl N-(2-chlorophenyl)benzenecarboximidate
- 2-Bromophenyl N-(2-chlorophenyl)benzenecarboximidate
Uniqueness
2-Chlorophenyl N-(2-bromophenyl)benzenecarboximidate is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
111869-66-0 |
|---|---|
分子式 |
C19H13BrClNO |
分子量 |
386.7 g/mol |
IUPAC名 |
(2-chlorophenyl) N-(2-bromophenyl)benzenecarboximidate |
InChI |
InChI=1S/C19H13BrClNO/c20-15-10-4-6-12-17(15)22-19(14-8-2-1-3-9-14)23-18-13-7-5-11-16(18)21/h1-13H |
InChIキー |
KWEZTOJNGRRCJX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=NC2=CC=CC=C2Br)OC3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


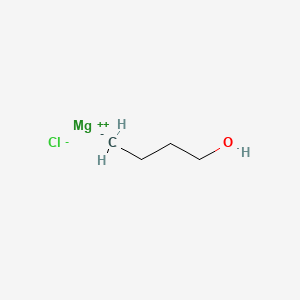
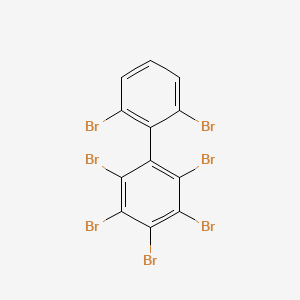

![2-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14306863.png)


![1,3-Cyclohexanedione, 2-[3-(dimethylamino)-2-propenylidene]-](/img/structure/B14306870.png)
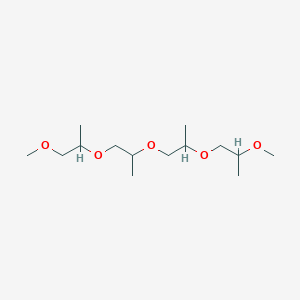
![N,N'-[1,3,4-Oxadiazole-2,5-diyldi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14306880.png)

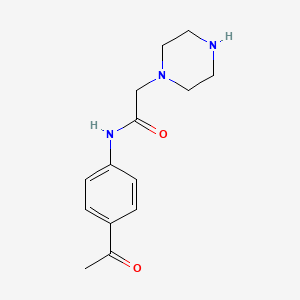
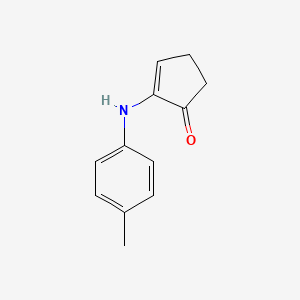
![(10R,11R)-11-methoxy-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,15,17,19,21-decaen-10-ol](/img/structure/B14306901.png)
